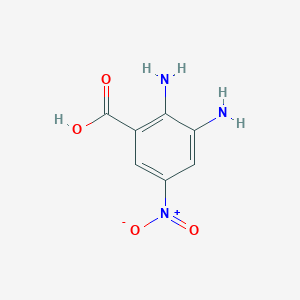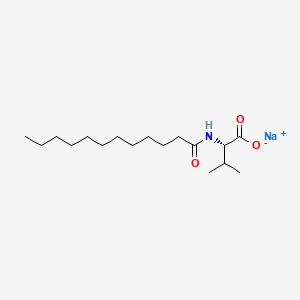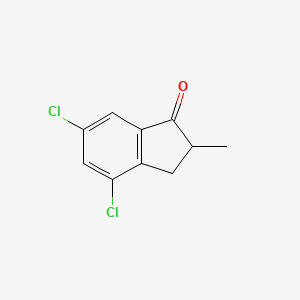
4,6-Dimethyl-1-heptanol
Übersicht
Beschreibung
4,6-Dimethyl-1-heptanol is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . It is a secondary alcohol with a branched alkyl chain, including an isopropyl group at the end of the alkyl chain . It is used as a laboratory chemical and in the synthesis of substances .
Synthesis Analysis
The synthesis of 4,6-Dimethyl-1-heptanol can be achieved from 2-Butenoic acid, 3-cyclopropyl-, ethyl ester . It can also be formed as a product during the thermal degradation of Yttrium (III) isovalerate Y .Molecular Structure Analysis
The molecular formula of 4,6-Dimethyl-1-heptanol is C9H20O . Its average mass is 144.255 Da and its monoisotopic mass is 144.151413 Da . The IUPAC Standard InChIKey is GCBXGQPBCBPHSP-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
1. Use in Fragrance Ingredients
- 4,6-Dimethyl-1-heptanol is a member of the fragrance structural group branched chain saturated alcohols. These compounds typically have a hydroxyl group and a carbon chain with methyl side chains. Their use in fragrances is significant due to their structural characteristics and olfactory properties (McGinty et al., 2010).
2. Infrared Spectroscopy and Molecular Behavior
- Infrared spectroscopy studies of heptanol isomers, including 4,6-Dimethyl-1-heptanol, have shown that branching and steric hindrance in these molecules significantly affect their aggregation behavior in associating systems. This has implications for understanding the molecular behavior and interactions of such alcohols (Serra et al., 2017).
3. Degradation and Environmental Impact
- Research on the degradation of similar compounds like 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer by Sphingomonas TTNP3 indicates the potential environmental impact of these substances. Understanding their degradation pathways can help in assessing their environmental footprint and in developing strategies for bioremediation (Corvini et al., 2004).
4. Chemical Synthesis and Catalysis
- Studies on the hydroamination of alcohols, including heptanol derivatives, on fused iron catalysts reveal the mechanisms of forming desired amines. This research is significant in the field of chemical synthesis and catalysis (Kliger et al., 1990).
5. Physicochemical Properties
- Research focusing on the calorimetric and FTIR study of selected aliphatic heptanols, including variants similar to 4,6-Dimethyl-1-heptanol, provides insights into the heat capacities and phase behavior of these compounds. This information is crucial in understanding the physicochemical properties of aliphatic alcohols (Serra et al., 2016).
Safety And Hazards
4,6-Dimethyl-1-heptanol is combustible and can cause serious eye irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this chemical. Protective gloves, eye protection, and face protection should be worn. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
Eigenschaften
IUPAC Name |
4,6-dimethylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-8(2)7-9(3)5-4-6-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBXGQPBCBPHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623510 | |
| Record name | 4,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-heptanol | |
CAS RN |
820-05-3 | |
| Record name | 4,6-Dimethylheptan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















